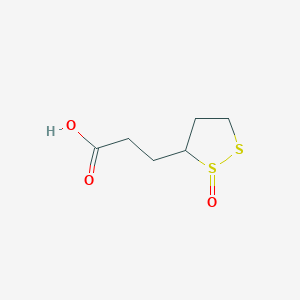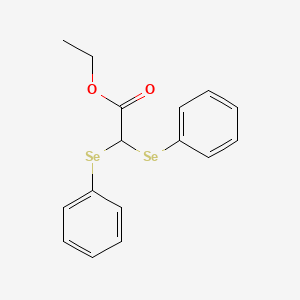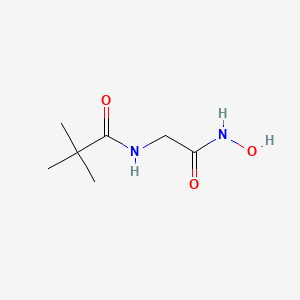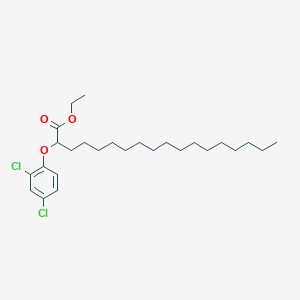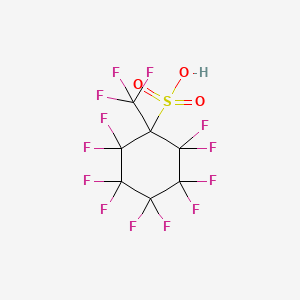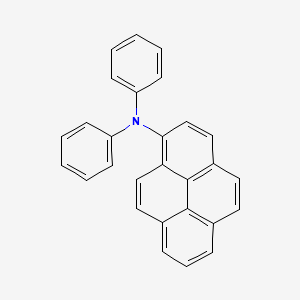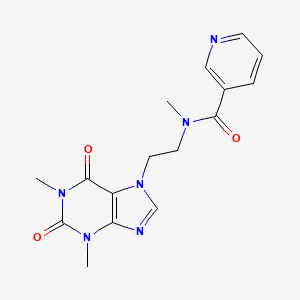
3-Pyridinecarboxamide, N-methyl-N-(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarboxamide, N-methyl-N-(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl)- is an organic compound that belongs to the class of pyridinecarboxamides This compound is characterized by the presence of a pyridine ring, a carboxamide group, and a purine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-methyl-N-(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl)- typically involves the reaction of nicotinoyl chloride with 3-aminopyridine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to remove impurities and obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinecarboxamide, N-methyl-N-(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and purine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
3-Pyridinecarboxamide, N-methyl-N-(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the synthesis of polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarboxamide, N-methyl-N-(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl)- involves its interaction with specific molecular targets. The compound can bind to metal cations through its nitrogen atoms, forming coordination complexes . These complexes can influence various biochemical pathways and exhibit catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Pyridylnicotinamide: Similar in structure but differs in the position of the pyridine ring.
Nicotinamide: Lacks the purine derivative and has different biological properties.
N-methyl-4-pyridone-3-carboxamide: Contains a pyridone ring instead of a pyridine ring.
Uniqueness
3-Pyridinecarboxamide, N-methyl-N-(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl)- is unique due to its combination of a pyridine ring, a carboxamide group, and a purine derivative. This unique structure allows it to participate in a variety of chemical reactions and form complexes with metal cations, making it valuable in scientific research and industrial applications.
Propiedades
Número CAS |
70454-29-4 |
|---|---|
Fórmula molecular |
C16H18N6O3 |
Peso molecular |
342.35 g/mol |
Nombre IUPAC |
N-[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl]-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H18N6O3/c1-19(14(23)11-5-4-6-17-9-11)7-8-22-10-18-13-12(22)15(24)21(3)16(25)20(13)2/h4-6,9-10H,7-8H2,1-3H3 |
Clave InChI |
NRLRGFVPLPYYJQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN(C)C(=O)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


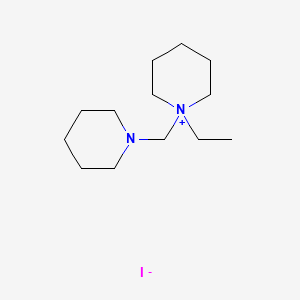


![1-[(Phenylsulfanyl)methyl]-2-naphthol](/img/structure/B14461855.png)
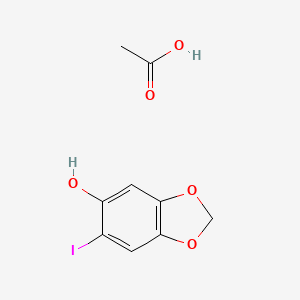
![Chloro-[2,2,2-tribromo-1-(4-tert-butyl-2-chlorophenyl)ethoxy]phosphinate](/img/structure/B14461863.png)

